molecular formula C10H20N2O2 B3124599 (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 319906-53-1

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B3124599
CAS RN: 319906-53-1
M. Wt: 200.28
InChI Key: BKITXDSDJGOXPN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid tert-butyl esters are a class of organic compounds that contain a carbamate functional group. They are often used as protecting groups in organic synthesis due to their stability and ease of removal .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis to form an amine and a carboxylic acid . They can also react with Grignard reagents to form ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and the properties of similar compounds .

Scientific Research Applications

Organic Synthesis and Tertiary Butyl Ester Formation

Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) protecting group into a variety of organic compounds using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to traditional batch methods. The Boc group serves as a protective shield during chemical transformations, allowing precise control over reactions and facilitating the synthesis of complex molecules.

Medicinal Chemistry and Drug Design

The unique reactivity pattern of the tert-butyl group has implications in drug discovery. Researchers explore its use as a building block for designing novel pharmaceutical compounds. By strategically incorporating tert-butyl moieties, medicinal chemists can enhance drug stability, improve pharmacokinetics, and fine-tune biological activity . Investigating the influence of tert-butyl substituents on drug-receptor interactions is an active area of research.

Telmisartan Derivatives

Telmisartan, an angiotensin II receptor antagonist used to treat hypertension, has inspired the synthesis of tert-butyl derivatives. For instance, tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate (CAS: 412278-24-1) is a telmisartan derivative. Researchers study its pharmacological properties, bioavailability, and potential as an antihypertensive agent .

Biodegradable Polymers and Controlled Release Systems

The tert-butyl group finds applications in designing biodegradable polymers and drug delivery systems. Researchers incorporate tert-butyl esters into polymer backbones, allowing controlled release of bioactive molecules. These systems are particularly useful for sustained drug delivery, tissue engineering, and wound healing .

Fluorinated Derivatives for Imaging and Labeling

Researchers have synthesized fluorinated derivatives of tert-butyl compounds for use in positron emission tomography (PET) imaging and radiolabeling. These compounds serve as tracers to visualize biological processes, study receptor distribution, and diagnose diseases .

Chiral Synthesis and Asymmetric Catalysis

The chiral center in tert-Butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate makes it valuable for asymmetric synthesis. Researchers explore its use as a chiral auxiliary or ligand in asymmetric catalysis. By leveraging the stereochemistry of this compound, chemists can selectively produce enantiomerically pure molecules .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and the conditions under which it is handled. Material safety data sheets (MSDS) provide information on the hazards associated with a compound, as well as precautions for safe handling and use .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

CAS RN

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 3
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 4
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 5
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.